molecular formula C8H8BrNO2 B107829 1-(2-Bromoethyl)-2-nitrobenzene CAS No. 16793-89-8

1-(2-Bromoethyl)-2-nitrobenzene

Cat. No. B107829
Key on ui cas rn: 16793-89-8
M. Wt: 230.06 g/mol
InChI Key: SJLIPOVZERLCNL-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

To a solution of 1-(2-hydroxyethyl)-2-nitrobenzene (21 ml, 150 mmol) and triphenylphosphine (39.2 g, 150 mmol) in DCM (400 ml) at 0° C. was add CBr4 (49.5 g, 150 mmol) in portions and the reaction mixture was stirred from 0° C. to RT overnight. The reaction mixture was quenched with sat. aq. Na2CO3, the layers were separated and the organic layer was washed with brine, dried (MgSO4) and evaporated to dryness. The residue was treated with EtOAc and the precipitated Ph3O was filtered and the solvent removed. This was repeated twice more. Purification by column chromatography (0% to 10% EtOAc in Hx) gave an oil that solidified on standing.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:33]>C(Cl)Cl>[Br:33][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
OCCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
39.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
49.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred from 0° C. to RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. aq. Na2CO3
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with EtOAc
FILTRATION
Type
FILTRATION
Details
the precipitated Ph3O was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0% to 10% EtOAc in Hx)
CUSTOM
Type
CUSTOM
Details
gave an oil that

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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